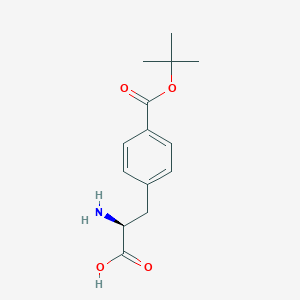

H-P-CARBOXY-PHE(OTBU)-OH

Übersicht

Beschreibung

4-tert-Butyloxycarbonyl-L-phenylalanine, also known as 4-tert-Butyloxycarbonyl-L-phenylalanine, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-tert-Butyloxycarbonyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyloxycarbonyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dipeptidsynthese

Die Verbindung wird bei der Synthese von Dipeptiden verwendet. Sie wird als Ausgangsmaterial bei der Dipeptidsynthese mit häufig verwendeten Kupplungsreagenzien verwendet . Es wurde festgestellt, dass das spezielle Kupplungsreagenz N,N0-Diethylen-N00-2-Chlorethylthiophosphoramid die Amidbildung in den Boc-AAILs ohne Zusatz von Base verstärkt, wodurch die Dipeptide in zufriedenstellenden Ausbeuten innerhalb von 15 Minuten erhalten werden .

Entschützung der N-Boc-Gruppe

Die Verbindung wird bei der Entschützung der N-Boc-Gruppe verwendet. Es wurde eine milde Methode zur selektiven Entschützung der N-Boc-Gruppe aus einer strukturell vielfältigen Reihe von Verbindungen, einschließlich aliphatischer, aromatischer und heterocyclischer Substrate unter Verwendung von Oxalylchlorid in Methanol, berichtet . Die Reaktionen finden unter Raumtemperaturbedingungen für 1–4 h mit Ausbeuten von bis zu 90% statt .

3. Synthese von Aminosäure-Ionenflüssigkeiten Die Verbindung wird bei der Synthese von Aminosäure-Ionenflüssigkeiten (AAILs) verwendet. Um die Anwendbarkeit von AAILs zu erweitern, wurde eine Reihe von Raumtemperatur-Ionenflüssigkeiten hergestellt, die von kommerziell erhältlichen tert-Butoxycarbonyl-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind .

Verwendung in der organischen Synthese

Die Verbindung wird in der organischen Synthese verwendet, wenn ihre reaktive Seitenkette und ihr N-Terminus chemisch geschützt sind . Dies erweitert die Anwendbarkeit von AAILs in der organischen Synthese .

Synthese von Borsäure

Die Verbindung wird bei der Synthese von Borsäure verwendet . Borsäure wird in einer Studie zur Rhodium-katalysierten Desymmetrisierung eines meso-cyclischen Allyl-Dicarbonats über SN2′-Substitution verwendet .

6. Synthese von Phenylborsäure-Pinacolester Die Verbindung wird bei der Synthese von 4-(tert-Butoxycarbonyl)phenylborsäure-Pinacolester verwendet

Wirkmechanismus

Target of Action

4-tert-Butyloxycarbonyl-L-phenylalanine, also known as H-P-CARBOXY-PHE(OTBU)-OH or (S)-2-amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine.

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc) protected form of phenylalanine . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group of phenylalanine during peptide synthesis, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to reveal the free amino group .

Result of Action

As a Boc-protected amino acid, it’s primarily used as an intermediate in peptide synthesis . The effects of the compound would therefore depend on the specific peptide being synthesized.

Action Environment

Environmental factors such as pH and temperature can influence the stability of the Boc group and thus the compound’s action and efficacy . For example, the Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the specific conditions under which it’s used.

Biochemische Analyse

Biochemical Properties

The 4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound interacts with enzymes and other biomolecules in these reactions. For instance, it has been found to enhance amide formation in the Boc-AAILs without the addition of a base .

Cellular Effects

Given its role in peptide synthesis, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-tert-Butyloxycarbonyl-L-phenylalanine involves its interaction with other molecules at the molecular level. For instance, in peptide synthesis, it undergoes reactions involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-tert-Butyloxycarbonyl-L-phenylalanine is involved in are primarily related to its role as a derivative of phenylalanine

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYFVGLKNKOMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426531 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218962-77-7 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

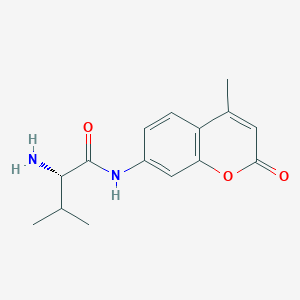

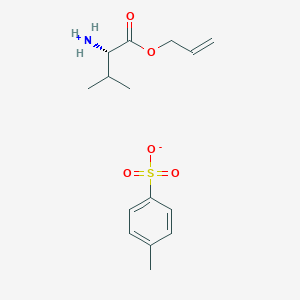

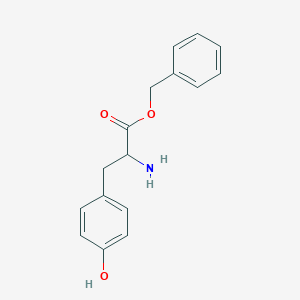

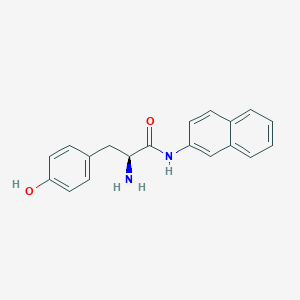

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.